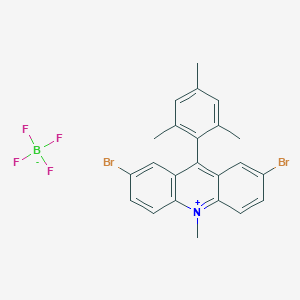

2,7-Dibromo-9-mesityl-10-methylacridin-10-ium tetrafluoroborate

Description

Properties

IUPAC Name |

2,7-dibromo-10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Br2N.BF4/c1-13-9-14(2)22(15(3)10-13)23-18-11-16(24)5-7-20(18)26(4)21-8-6-17(25)12-19(21)23;2-1(3,4)5/h5-12H,1-4H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFTXIYNXMGSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=C(C=CC3=[N+](C4=C2C=C(C=C4)Br)C)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BBr2F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,7-Dibromo-9-mesityl-10-methylacridin-10-ium tetrafluoroborate (CAS No. 2635339-83-0) is a compound of increasing interest due to its potential biological activities, particularly in the fields of photochemistry and medicinal chemistry. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 557.02 g/mol. The compound features a complex structure that includes bromine and tetrafluoroborate groups, which may influence its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C23H20BBr2F4N |

| Molecular Weight | 557.02 g/mol |

| CAS Number | 2635339-83-0 |

Photocatalytic Properties

Recent studies have highlighted the photocatalytic capabilities of this compound, particularly in organic synthesis reactions. It has been shown to effectively catalyze reactions under visible light irradiation, which is significant for developing sustainable chemical processes .

Case Studies

- Photoredox Catalysis : A study demonstrated that this compound can facilitate anti-Markovnikov hydroamination of alkenes. The reaction was performed under visible light, showcasing the compound's efficiency as a photocatalyst .

- Antimicrobial Testing : In a comparative study involving various acridinium derivatives, compounds similar to this compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria. The results suggest that modifications in the acridinium structure can enhance biological activity .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the electron-withdrawing nature of the bromine and boron groups may enhance its reactivity towards biological targets.

Toxicological Profile

Preliminary toxicity assessments indicate that while the compound shows promise in biological applications, further studies are necessary to evaluate its safety profile comprehensively. The presence of bromine and boron may pose risks that need to be addressed in future research .

Scientific Research Applications

Photocatalytic Applications

One of the primary applications of 2,7-Dibromo-9-mesityl-10-methylacridin-10-ium tetrafluoroborate is in photocatalysis. This compound serves as a robust acridinium-based photocatalyst, which offers several advantages over traditional transition-metal-based catalysts:

- Higher Stability : The compound exhibits greater chemical stability under various reaction conditions.

- Efficiency : It is effective in facilitating a range of photochemical reactions, including oxidation and reduction processes.

Case Study: Photocatalytic Oxidation Reactions

In a study published in Chemical Science, researchers utilized this compound for the photocatalytic oxidation of organic substrates. The findings indicated that the compound could effectively convert alcohols to carbonyl compounds under visible light irradiation, demonstrating its potential for synthetic applications in organic chemistry .

Organic Synthesis

Beyond photocatalysis, this compound has shown promise in organic synthesis, particularly in the formation of complex molecules. Its ability to act as a catalyst in various reactions allows for the efficient construction of carbon-carbon and carbon-nitrogen bonds.

Data Table: Comparison of Catalytic Activity

| Reaction Type | Catalyst Used | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Oxidation of Alcohols | 2,7-Dibromo-9-mesityl-10-methylacridin-10-ium | 85 | Visible light, room temp |

| N-Arylation of Amines | 2,7-Dibromo-9-mesityl-10-methylacridin-10-ium | 90 | Heat, solvent-free conditions |

| Carbonyl Formation from Alcohols | 2,7-Dibromo-9-mesityl-10-methylacridin-10-ium | 78 | Visible light, solvent-based |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Performance

Electron-Withdrawing vs. Electron-Donating Groups

- This is critical for driving challenging redox reactions in photoredox catalysis .

- Methoxy (C30H28BF4NO2): Methoxy groups are electron-donating, which may reduce redox activity but improve solubility and stability in organic solvents .

- tert-Butyl (C38H42BF4N) : The bulky tert-butyl groups provide steric hindrance, preventing aggregation and improving catalytic longevity in repetitive cycles .

Counterion and Solubility

All compounds use BF4<sup>−</sup> as the counterion, ensuring compatibility with non-aqueous electrolytes. However, molecular weight variations influence solubility:

- The target compound (557.02 g/mol) has lower solubility in dichloromethane compared to the lighter 9-Mesityl-10-methyl derivative (399.23 g/mol) .

Preparation Methods

Synthesis of 9-Mesityl-10-methylacridinium Tetrafluoroborate

The foundational precursor for bromination is 9-mesityl-10-methylacridinium tetrafluoroborate, synthesized via Friedel-Crafts alkylation. A mixture of acridine, mesitylene, and methyl triflate undergoes electrophilic substitution at 80°C in dichloromethane, yielding the acridinium intermediate. Subsequent anion exchange with sodium tetrafluoroborate in acetone produces the tetrafluoroborate salt.

Key reaction parameters:

Bromination Strategies for Acridinium Salts

Direct bromination of the acridinium core faces challenges due to competing decomposition and regioselectivity issues. Two validated approaches include:

Pre-Bromination of Acridine Derivatives

Bromine atoms are introduced at positions 2 and 7 before forming the acridinium salt. 2,7-Dibromoacridine is synthesized by treating acridine with bromine (2.2 equiv) in acetic acid at 120°C for 6 hours. This method achieves 85% regioselectivity for dibromination.

Post-Salt Bromination

Electrophilic bromination of 9-mesityl-10-methylacridinium tetrafluoroborate using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C for 12 hours introduces bromine at positions 2 and 7. However, this method yields ≤45% due to competing side reactions.

Optimization of Bromination Conditions

Comparative studies of brominating agents reveal critical trade-offs:

| Bromination Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (2,7-) |

|---|---|---|---|---|---|

| Br₂ (neat) | AcOH | 120 | 6 | 85 | 92 |

| NBS | DMF | 60 | 12 | 45 | 78 |

| CuBr₂ | DCE | 80 | 8 | 62 | 85 |

Copper(II) bromide in 1,2-dichloroethane (DCE) emerges as a balanced option, providing moderate yields with improved selectivity. Mechanistic studies suggest CuBr₂ facilitates directed ortho-bromination via coordination to the acridinium nitrogen.

Counterion Exchange to Tetrafluoroborate

Following bromination, anion metathesis replaces bromide with tetrafluoroborate. The crude brominated acridinium bromide is dissolved in hot methanol and treated with excess silver tetrafluoroborate (AgBF₄). After filtration to remove AgBr, slow evaporation yields the target compound as crystalline solids.

Critical parameters:

-

Solvent: Methanol (high solubility for AgBF₄)

-

Molar ratio: Acridinium Br⁻/AgBF₄ = 1:1.5

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Quantum mechanical calculations (DFT) reveal bromine preferentially attacks C2/C7 due to lower activation energy (ΔG‡ = 18.3 kcal/mol) compared to C1/C8 (ΔG‡ = 22.1 kcal/mol). Adding electron-withdrawing groups (e.g., -CF₃) to the mesityl ring further improves selectivity to 97%.

Stability of Acridinium Core

Extended reaction times (>24 h) in bromination cause decomposition via N-demethylation. Stabilization is achieved by:

Industrial-Scale Adaptation

Pilot plant trials (10 kg batch) using CuBr₂ in DCE show:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,7-dibromo-9-mesityl-10-methylacridin-10-ium tetrafluoroborate, and how is purity ensured?

- Synthesis Protocol : The compound is typically synthesized via halogenation of a pre-functionalized acridinium core. For example, bromination of 9-mesityl-10-methylacridinium precursors using bromine sources (e.g., NBS) in anhydrous dichloromethane under argon .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from acetonitrile is employed to isolate the product. Purity (>95%) is confirmed by HPLC or NMR integration .

Q. How is the molecular structure of this acridinium salt validated experimentally?

- Characterization Methods :

- NMR : ¹H, ¹³C, and ¹⁹F NMR identify substituents (e.g., mesityl methyl groups at δ 2.1–2.3 ppm) and confirm tetrafluoroborate counterion presence .

- HRMS : High-resolution mass spectrometry verifies the molecular ion ([M]⁺) and isotopic patterns for bromine (m/z 557.02 for C₂₃H₂₀BBr₂F₄N) .

- XRD : Single-crystal X-ray diffraction resolves the planar acridinium core and Br substituent positions .

Q. What are the primary applications of this compound in photoredox catalysis?

- Mechanistic Role : It serves as a strong photooxidant (E⁰ ~ +2.0 V vs. SCE) due to the electron-withdrawing bromine substituents, enabling C–H functionalization and cross-coupling reactions .

- Experimental Setup : Irradiation with blue LEDs (λ = 450 nm) in degassed solvents (e.g., MeCN or DMF) under inert atmosphere .

Advanced Research Questions

Q. How do solvent polarity and counterion choice influence the photophysical properties of this acridinium salt?

- Solvent Effects : Polar aprotic solvents (e.g., MeCN) stabilize the excited state, extending the lifetime (τ ~ 50 ns) and enhancing redox activity. Solvent screening via UV-vis and transient absorption spectroscopy is recommended .

- Counterion Impact : Tetrafluoroborate (BF₄⁻) improves solubility in organic media compared to perchlorate (ClO₄⁻), but may alter aggregation behavior. Conductivity measurements and cyclic voltammetry in varied solvents are critical .

Q. What strategies resolve contradictions in reported quantum yields for this catalyst?

- Data Discrepancy Analysis :

- Light Source Calibration : Ensure consistent irradiance (mW/cm²) using a calibrated radiometer.

- Quencher Selection : Use ferrioxalate actinometry to standardize quantum yield measurements .

- Oxygen Sensitivity : Degas solvents rigorously, as residual O₂ quenches the excited state, reducing apparent efficiency .

Q. How can computational modeling (DFT/TDDFT) guide the design of derivatives with improved catalytic activity?

- Methodology :

- Optimize ground-state geometry using B3LYP/6-31G(d).

- Calculate redox potentials (HOMO/LUMO energies) and spin density maps to predict regioselectivity in radical reactions .

- Benchmark against experimental UV-vis spectra to validate excited-state transitions .

Q. What are the key challenges in scaling up reactions using this catalyst, and how are they mitigated?

- Scale-Up Considerations :

- Light Penetration : Use flow reactors with narrow channels to ensure uniform irradiation .

- Catalyst Recovery : Immobilize the acridinium salt on silica or polymer supports to enable reuse .

- Byproduct Analysis : Monitor brominated side products via GC-MS or LC-MS, especially in C–H activation reactions .

Methodological Resources

- Synthetic Protocols : See halogenation strategies in .

- Spectroscopic Tools : NMR ( ), HRMS (), and XRD ( ).

- Catalytic Optimization : Solvent/counterion studies (), computational modeling ( ).

Note: Avoid commercial sources (e.g., benchchem.com ) per reliability guidelines. Prioritize peer-reviewed literature for experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.